![molecular formula C8H6F3NO2 B1455874 2-(Difluoromethoxy)-5-fluorobenzamide CAS No. 1240256-77-2](/img/structure/B1455874.png)
2-(Difluoromethoxy)-5-fluorobenzamide
Overview
Description
The compound “2-(Difluoromethoxy)-5-fluorobenzamide” likely contains a benzene ring, which is a common structure in many organic compounds. The “difluoromethoxy” group attached to the benzene ring suggests the presence of a methoxy group (an oxygen atom bonded to a carbon atom) where the carbon atom is also bonded to two fluorine atoms. The “5-fluorobenzamide” part indicates a benzamide group (a carboxamide group attached to a benzene ring) with a fluorine atom attached to the benzene ring .
Molecular Structure Analysis
The molecular structure would likely be planar due to the benzene ring, with the difluoromethoxy and fluorobenzamide groups attached to the ring. The exact geometry would depend on the specific locations of these groups on the benzene ring .Chemical Reactions Analysis
As for the chemical reactions, benzene rings are known to undergo electrophilic aromatic substitution reactions. The presence of the difluoromethoxy and fluorobenzamide groups could direct these reactions to specific positions on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific structure and the functional groups present. For example, the presence of the fluorine atoms might increase the compound’s stability and affect its reactivity .Scientific Research Applications
Medicinal Chemistry: Antibacterial Agents
The difluoromethoxy group in benzamide derivatives has been investigated for its potential in creating new antibacterial agents. The presence of fluorine atoms can enhance the bioavailability and stability of pharmaceuticals, making 2-(Difluoromethoxy)-5-fluorobenzamide a candidate for the development of novel antibacterial drugs that could be more effective against resistant strains of bacteria .
Anti-inflammatory Treatments
This compound’s structural motif is found in Roflumilast, a selective enzyme inhibitor used as an anti-inflammatory for the treatment of chronic obstructive pulmonary disease (COPD). Research into similar compounds could lead to the development of new treatments for inflammatory diseases, leveraging the difluoromethoxy group’s properties .
Technological Applications: Liquid Crystal Displays
The high polarity of the electronegative fluorine atoms, combined with the aromatic stacking interactions, make compounds like 2-(Difluoromethoxy)-5-fluorobenzamide valuable for the construction of nematic liquid crystals. These crystals are essential for the development of advanced liquid crystal displays (LCDs) used in various electronic devices .
Agricultural Chemistry: Pesticides and Herbicides
The difluoromethoxy phenyl motif is also utilized in the agricultural sector. Compounds with this group have been used in the synthesis of pesticides and herbicides, such as Flucythrinate and Pyraflufen, indicating potential agricultural applications for 2-(Difluoromethoxy)-5-fluorobenzamide in pest and weed management .
Pharmaceutical Intermediates
As a pharmaceutical intermediate, 2-(Difluoromethoxy)-5-fluorobenzamide could be used in the synthesis of various pharmaceutical compounds. Its role as an intermediate can be crucial in the development of new drugs, especially in optimizing pharmacokinetic properties .
Chemical Research: Synthetic Building Blocks
In chemical research, this compound can serve as a synthetic building block for constructing complex molecules. Its unique structure allows for the introduction of difluoromethoxy groups into larger molecules, which can be beneficial in studying the effects of fluorination on chemical properties .
Safety And Hazards
properties
IUPAC Name |
2-(difluoromethoxy)-5-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-4-1-2-6(14-8(10)11)5(3-4)7(12)13/h1-3,8H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAGFUXIMXZUHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)N)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-5-fluorobenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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